Bdbopc
Description
Bdbopc (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- Lipophilicity: Log Po/w (XLOGP3) = 2.15, indicating moderate hydrophobicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media.
- Synthetic Accessibility: Score of 2.07, suggesting moderate ease of synthesis using palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water systems .
This compound’s structural features—a boronic acid group, bromine, and chlorine substituents—make it relevant for applications in medicinal chemistry and materials science.
Properties
CAS No. |
82178-46-9 |
|---|---|
Molecular Formula |
C44H82Br4NO7P |
Molecular Weight |
1087.7 g/mol |
IUPAC Name |
[(2R)-3-[(E)-9,10-dibromooctadec-9-enoxy]-2-[(E)-9,10-dibromooctadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H82Br4NO7P/c1-6-8-10-12-17-23-29-40(45)42(47)31-25-19-14-15-22-28-35-53-37-39(38-55-57(51,52)54-36-34-49(3,4)5)56-44(50)33-27-21-16-20-26-32-43(48)41(46)30-24-18-13-11-9-7-2/h39H,6-38H2,1-5H3/b42-40+,43-41+/t39-/m1/s1 |
InChI Key |
ORRJAZXAOVRVRF-SHZRGOASSA-N |
SMILES |
CCCCCCCCC(=C(CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=C(CCCCCCCC)Br)Br)Br)Br |
Isomeric SMILES |
CCCCCCCC/C(=C(/CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C(=C(/CCCCCCCC)\Br)/Br)\Br)/Br |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=C(CCCCCCCC)Br)Br)Br)Br |
Synonyms |
1,2-bis(9,10-dibromooleoyl)phosphatidylcholine BDBOPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- CAS No.: Not specified (similarity score: 0.87 to this compound).
- Molecular Formula : C₆H₅BBrClO₂ (identical to this compound).
- Key Differences :
- Substituent Positions : Bromine and chlorine are located at the 3rd and 5th positions on the aromatic ring, whereas this compound’s substituents are at the 2nd and 4th positions .
- Polar Surface Area (TPSA) : 40.46 Ų (this compound) vs. 40.46 Ų (Compound A) — identical due to functional group similarity.
- Log Po/w (XLOGP3) : 2.15 (this compound) vs. 2.10 (Compound A), suggesting marginally lower lipophilicity in Compound A.
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
- CAS No.: Not specified (similarity score: 0.71 to this compound).
- Molecular Formula : C₆H₄BBrCl₂O₂.
- Key Differences :
- Additional Chlorine Substituent : Compound B has two chlorine atoms at the 2nd and 3rd positions, increasing its molecular weight (269.27 g/mol) compared to this compound (235.27 g/mol).
- Solubility : 0.18 mg/mL (lower than this compound’s 0.24 mg/mL), likely due to higher halogen content.
- Synthetic Complexity : Higher steric hindrance from multiple halogens may reduce reaction yields compared to this compound’s synthesis .
Tabulated Comparison of Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.27 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.10 | 2.45 |
| Solubility | 0.24 mg/mL | 0.25 mg/mL | 0.18 mg/mL |
| BBB Permeability | Yes | Yes | No |
| Synthetic Accessibility | 2.07 | 2.10 | 3.01 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
